

# Application Notes and Protocols for 9-Hydroxyvelleral Synthesis and Purification

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## Compound of Interest

Compound Name: 9-Hydroxyvelleral

Cat. No.: B15347963

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## Introduction

**9-Hydroxyvelleral** is a sesquiterpenoid derivative of velleral, a compound naturally occurring in mushrooms of the *Lactarius* genus, such as *Lactarius chrysorrheus* and *Lactarius vellereus*. Velleral and its derivatives are of significant interest to the scientific community due to their potential biological activities, including antimicrobial and cytotoxic properties. This document provides a detailed overview of the methods for the isolation and purification of **9-Hydroxyvelleral** from its natural source. Currently, a total chemical synthesis for **9-Hydroxyvelleral** has not been reported in the literature; therefore, the focus of this document is on its extraction and purification from fungal material.

## Methods of Production: Isolation from *Lactarius chrysorrheus*

The primary method for obtaining **9-Hydroxyvelleral** is through solvent extraction of the fresh fruiting bodies of the mushroom *Lactarius chrysorrheus*, followed by chromatographic purification.

## Experimental Protocols

Protocol 1: Extraction and Initial Purification of **9-Hydroxyvelleral**

This protocol is adapted from the general methods for isolating sesquiterpenes from *Lactarius* species.

#### 1. Mushroom Collection and Preparation:

- Fresh fruiting bodies of *Lactarius chrysorrheus* are collected.
- The mushrooms are immediately frozen in liquid nitrogen to quench enzymatic reactions and preserve the chemical integrity of the constituents.
- The frozen mushrooms are then minced or homogenized.

#### 2. Extraction:

- The minced mushroom material (approximately 500 g) is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for 24-48 hours.
- The extraction process is repeated three times to ensure exhaustive extraction of the secondary metabolites.
- The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

#### 3. Initial Chromatographic Separation (Silica Gel Column Chromatography):

- The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column (e.g., 60 Å, 70-230 mesh).
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).
- Fractions containing compounds with similar TLC profiles are combined.

## Protocol 2: Purification of **9-Hydroxyvelleral** by High-Performance Liquid Chromatography (HPLC)

### 1. Semi-Preparative HPLC:

- The fraction(s) from the silica gel column containing **9-Hydroxyvelleral** are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
- A reversed-phase column (e.g., C18, 5  $\mu$ m, 10 x 250 mm) is typically used.
- The mobile phase is a gradient of water and acetonitrile or methanol. A typical gradient might start with 50% acetonitrile in water and increase to 100% acetonitrile over 30-40 minutes.
- The flow rate is typically in the range of 2-4 mL/min.
- Detection is performed using a UV detector, typically at 254 nm.
- Fractions corresponding to the peak of **9-Hydroxyvelleral** are collected.

### 2. Final Purification and Characterization:

- The collected fractions are concentrated under reduced pressure to yield pure **9-Hydroxyvelleral**.
- The purity of the final compound is assessed by analytical HPLC.
- The structure of the isolated **9-Hydroxyvelleral** is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

## Data Presentation

Table 1: Chromatographic Purification Parameters for **9-Hydroxyvelleral**

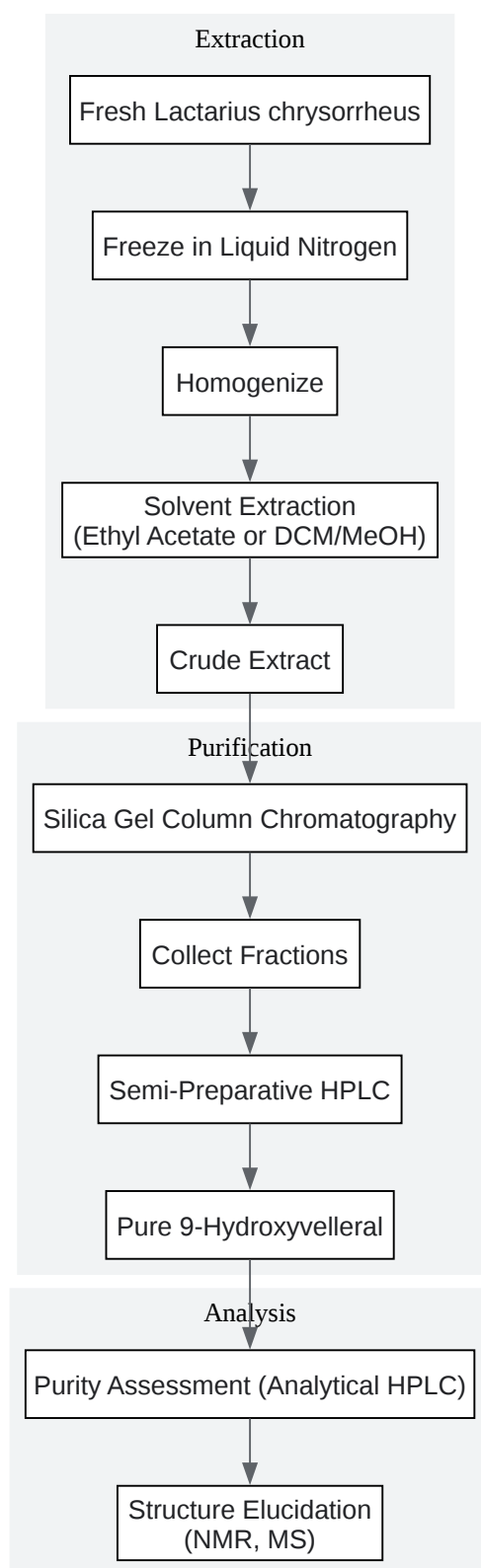
Parameter	Silica Gel Column Chromatography	Semi-Preparative HPLC
Stationary Phase	Silica Gel (60 Å, 70-230 mesh)	Reversed-Phase C18 (5 µm)
Mobile Phase	n-Hexane:Ethyl Acetate (gradient)	Water:Acetonitrile (gradient)
Detection	TLC (UV 254 nm, vanillin-sulfuric acid)	UV (254 nm)

Table 2: Spectroscopic Data for **9-Hydroxyvelleral**

Spectroscopic Technique	Key Data Points
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	Data to be populated from specific literature source once found.
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	Data to be populated from specific literature source once found.
Mass Spectrometry (ESI-MS)	Data to be populated from specific literature source once found.

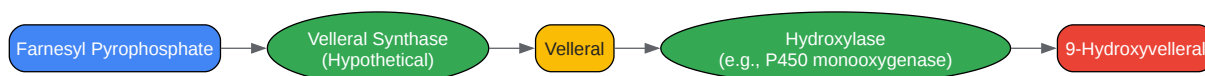
Note: Specific chemical shift values and mass-to-charge ratios will be added upon locating the primary literature detailing the full characterization of **9-Hydroxyvelleral**.

## Visualizations



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Caption: Workflow for the isolation and purification of **9-Hydroxyvelleral**.



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